![molecular formula C10H12N2O3 B8021754 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B8021754.png)
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
Overview
Description
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications : A study described the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid derivatives, which are related to the compound . These derivatives were prepared from 4-hydroxy-3-nitrobenzoic acid, and their structures were confirmed by various spectroscopic methods. This synthesis could have implications for developing new compounds with potential applications in various scientific fields (Yin Du-lin, 2007).
Biological and Medicinal Applications : Another research highlighted the use of 3,4-dihydro-2H-benzo[1,4]oxazines in biology and medication, with studies conducted over recent years. The research aimed to find new methods to develop these compounds, starting from 2-aminophenol. Various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines were successfully synthesized, indicating their potential in medicinal chemistry (詹淑婷, 2012).
Herbicidal Activity : A study investigated the herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, which are structurally related to the compound . These compounds showed promising herbicidal activity, comparable to other protox-inhibiting herbicides, indicating potential agricultural applications (Mingzhi Huang et al., 2005).
Antimicrobial Agent Precursors : The compound was also explored in the asymmetric synthesis of benzoxazine derivatives, useful in the production of Levofloxacin, an antimicrobial agent. This suggests its role in the pharmaceutical industry, particularly in the synthesis of critical health-related compounds (María López-Iglesias et al., 2015).
Pharmacological Evaluation : Another study examined 3,4-dihydro-2H-1,4-benzoxazine derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, indicating their potential in developing new treatments in the anti-thrombotic and cardiovascular fields (M. Ohno et al., 2006).
properties
IUPAC Name |
2,2-dimethyl-7-nitro-3,4-dihydro-1,4-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-10(2)6-11-8-4-3-7(12(13)14)5-9(8)15-10/h3-5,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGRULXNEDXAHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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